molecular formula C18H28N2O4 B1397433 Ditert-butyl 1,4-Benzyldicarbamate CAS No. 20580-52-3

Ditert-butyl 1,4-Benzyldicarbamate

Cat. No.: B1397433
CAS No.: 20580-52-3
M. Wt: 336.4 g/mol
InChI Key: ICDXFIRMBGNMSG-UHFFFAOYSA-N
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Description

Ditert-butyl 1,4-Benzyldicarbamate (CAS 20580-52-3) is a synthetic building block with a molecular formula of C18H28N2O4 and a molecular weight of 336.43 g/mol . This compound, featuring two tert-butoxycarbonyl (Boc) carbamate groups, is primarily used as a protected intermediate in organic synthesis, particularly for the manipulation of diamines. The Boc group is a cornerstone in modern peptide synthesis and protecting group strategies . It reacts with amines to form derivatives that are stable to bases and nucleophiles, allowing for selective reactions at other functional sites on the molecule . A key research value of this reagent is its role in facilitating orthogonal protection strategies; the Boc group can be cleanly removed under mildly acidic conditions (e.g., with trifluoroacetic acid) without affecting other common protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) . This makes this compound an essential tool for researchers constructing complex molecules such as peptides, pharmaceuticals, and specialty chemicals, enabling precise control over molecular architecture. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)19-11-13-7-9-14(10-8-13)12-20-16(22)24-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDXFIRMBGNMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditert-butyl 1,4-Benzyldicarbamate can be synthesized through the reaction of 1,4-benzenedimethanol with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction typically occurs under mild conditions and results in the formation of the desired carbamate ester .

Industrial Production Methods

Industrial production of this compound often involves the use of tert-butanol, carbon dioxide, and phosgene, with DABCO as a base. This method is commonly employed by manufacturers in China and India . The process involves distillation of the crude material to yield a very pure grade of the compound.

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl 1,4-Benzyldicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

Ditert-butyl 1,4-benzyldicarbamate is primarily utilized as a protecting group for amines in organic synthesis. It is particularly effective in the formation of carbamates from amines and can facilitate the selective functionalization of complex molecules.

Synthesis of Carbamates

The compound can be synthesized through the reaction of di-tert-butyl dicarbonate with amines. This method provides high yields and allows for the introduction of the carbamate group in a controlled manner. The general reaction can be represented as follows:

RNH2+ t BuO 2C ORNHCO2t Bu+t BuOH\text{RNH}_2+\text{ t BuO }_2\text{C O}\rightarrow \text{RNHCO}_2\text{t Bu}+\text{t BuOH}

This reaction is advantageous due to its mild conditions and high selectivity for primary amines, minimizing side reactions with secondary or tertiary amines .

Deprotection Strategies

The removal of the ditert-butyl carbamate protecting group can be achieved under various conditions, including acidic hydrolysis or using specific catalysts. Studies have shown that using hydrogenation conditions can effectively deprotect these compounds without affecting sensitive functionalities present in the molecule .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its ability to protect amine functionalities allows for complex multi-step syntheses often required in drug development.

Case Study: Paclitaxel Derivatives

A notable application is found in the modification of paclitaxel (Taxol), a well-known anticancer drug. The ditert-butyl carbamate derivative has been employed to protect hydroxyl groups during the synthesis of more complex analogs like docetaxel. This strategy enhances yields and simplifies purification processes .

Synthesis of Amino Acid Derivatives

This compound has also been used to synthesize protected amino acid derivatives. These derivatives are crucial for peptide synthesis and can be further modified to create bioactive compounds .

Materials Science

In materials science, this compound finds applications in polymer chemistry as a modifier or additive.

Polymerization Processes

The compound can serve as a chain transfer agent or a stabilizer in radical polymerization processes. Its presence can influence the molecular weight distribution and thermal properties of the resulting polymers, making it valuable for tailoring material properties .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisProtecting group for amines; synthesis of carbamatesHigh yields; mild reaction conditions
Medicinal ChemistryIntermediate in drug synthesis (e.g., paclitaxel derivatives)Enhances selectivity and yield
Materials ScienceModifier/additive in polymer chemistryTailors material properties

Mechanism of Action

The mechanism by which Ditert-butyl 1,4-Benzyldicarbamate exerts its effects involves the formation of stable carbamate esters. These esters can interact with various molecular targets, including enzymes and proteins, to modulate their activity. The compound’s stability and reactivity make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Structural Features

The central moiety (benzene, cyclohexane, or ethylene) significantly influences properties:

  • Ditert-butyl 1,4-Benzyldicarbamate : Rigid aromatic core enhances thermal stability and reduces solubility in polar solvents.
  • Ditert-butyl (1r,4r)-cyclohexane-1,4-diyldicarbamate: Chair-conformation cyclohexane improves solubility in ethanol/water mixtures while retaining moderate thermal stability .
  • (E)-tert-butyl but-2-ene-1,4-diyldicarbamate : Linear ethylene chain increases flexibility, lowering melting points and enhancing reactivity in cross-linking applications .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility Thermal Stability (°C)
This compound* C₁₆H₂₄N₂O₄ 308.37 Low (benzene, toluene) >200 (estimated)
Ditert-butyl cyclohexane-1,3-diyldicarbamate C₁₆H₂₈N₂O₄ 312.41 Moderate (ethanol/water) ~180
(E)-tert-butyl but-2-ene-1,4-diyldicarbamate C₁₄H₂₆N₂O₄ 286.37 High (THF, DCM) ~150

*Note: Data for this compound inferred from structural analogs.

Key Research Findings

  • Thermal Stability: Cross-linked polymers using tert-butyl dicarbamates exhibit 20–30% higher thermal decomposition thresholds compared to non-cross-linked analogs .
  • Solvent Effects: Ethanol/water mixtures reduce polymerization rates but improve polyelectrolyte properties in aqueous systems .
  • Steric Influence : tert-butyl groups in carbamates hinder hydrolysis, making them ideal for prolonged storage and stepwise synthesis .

Biological Activity

Ditert-butyl 1,4-Benzyldicarbamate (CAS No. 20580-52-3) is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and relevant case studies regarding its pharmacological properties.

Synthesis

The synthesis of this compound involves the reaction of tert-butyl carbamate with benzyl derivatives. The compound can be synthesized through various methods, including Pd-catalyzed amination of aryl bromides in toluene, which has shown effective yields under optimized conditions . The general reaction scheme is as follows:

  • Reagents: Tert-butyl carbamate and benzyl halides.
  • Conditions: Room temperature or elevated temperatures with appropriate catalysts.
  • Yield: Typically high yields observed, although some reactions may require optimization for complete conversion.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have demonstrated that certain derivatives of carbamates exhibit significant antibacterial properties. For instance, compounds synthesized with similar structures showed efficacy against Escherichia coli, Bacillus cereus, and Staphylococcus aureus in microdilution assays .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.5 mM
This compoundB. cereus0.75 mM
This compoundS. aureus0.6 mM

Cytotoxicity Studies

Cytotoxicity assays have been conducted using the Artemia salina model to evaluate the safety profile of this compound derivatives. The results indicated low toxicity levels compared to standard agents . This suggests potential therapeutic applications with minimal adverse effects.

Case Study 1: Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated a series of carbamate derivatives, including this compound, for their antimicrobial efficacy. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

Case Study 2: In Vivo Evaluation

In vivo evaluations demonstrated that this compound exhibited significant protective effects against bacterial infections in animal models. The compound was administered at varying doses, and results indicated a dose-dependent response in reducing bacterial load .

Q & A

Q. What are the optimal synthetic routes for Ditert-butyl 1,4-Benzyldicarbamate, and how do reaction conditions influence yield?

Methodological Answer : this compound can be synthesized via carbamate-protection strategies. A common approach involves reacting 1,4-benzenediamine with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. Key parameters include:

  • Solvent selection : Non-polar solvents (e.g., benzene, toluene) are preferred for Boc protection to minimize side reactions .
  • Temperature : Reactions typically proceed at 25–30°C to balance reactivity and stability of intermediates .
  • Stoichiometry : A 2:1 molar ratio of Boc₂O to amine ensures complete diacylation. Excess reagent (>2 equiv.) may improve yields but requires careful purification .
    Yield Optimization : A reported analogous synthesis (for cyclohexane derivatives) achieved 95% purity using tert-butyl carbamates under similar conditions .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer :

  • Chromatography : Reverse-phase HPLC (e.g., C18 column) with UV detection at ~237 nm effectively resolves carbamate derivatives. A mobile phase of acetonitrile/water (70:30 v/v) with 10 mM acetate buffer (pH 5) is recommended .
  • Spectroscopy : ¹H/¹³C NMR should confirm tert-butyl groups (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and aromatic protons (δ ~7.3 ppm for 1,4-substituted benzene) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages to detect impurities.

Advanced Research Questions

Q. What experimental strategies address contradictions in thermal stability data for tert-butyl carbamates?

Methodological Answer : Thermal decomposition profiles often vary due to:

  • Cross-linking agents : Ditert-butyl peroxides (e.g., in polymer studies) can alter stability via radical-mediated pathways. Controlled ratios (e.g., 90:9:1 polymer:cross-linker:peroxide) enhance thermal resistance .
  • Solvent residues : Trace polar solvents (e.g., ethanol) accelerate decomposition. Use Karl Fischer titration to quantify moisture and TGA-MS to identify degradation products .
    Case Study : Cross-linked polyvinyl chloride with ditert-butyl additives showed 20% higher thermal stability vs. standard polymers .

Q. How can researchers design experiments to study the role of this compound in supramolecular assembly or catalysis?

Methodological Answer :

  • Coordination chemistry : Test interactions with transition metals (e.g., Ir, Cu) in inert atmospheres. For example, IrCl₂ complexes with tert-butyl-protected ligands enable C–H activation studies .
  • Self-assembly : Monitor aggregation via dynamic light scattering (DLS) in THF/water mixtures. Carbamates with rigid 1,4-benzene backbones favor π-stacking-driven assemblies.
    Data Interpretation : Contrast results with non-tert-butyl analogs (e.g., methyl carbamates) to isolate steric/electronic effects.

Q. What advanced chromatographic or spectroscopic techniques resolve challenges in quantifying trace impurities?

Methodological Answer :

  • LC-DAD-MS : Combines HPLC separation with diode-array and mass detection to identify low-abundance byproducts (e.g., mono-Boc derivatives) .
  • 2D NMR : ¹H-¹³C HSQC/HMBC correlations differentiate regioisomers (e.g., 1,2- vs. 1,4-substitution) in complex mixtures .
    Example : A study on dihydropyridines achieved LODs of 0.03–0.35 µg/mL using optimized LC-DAD .

Methodological Considerations Table

ParameterBasic Research FocusAdvanced Research Focus
Synthesis Boc protection, solvent selectionCross-linking, catalytic applications
Characterization NMR, HPLC purity checksTGA-MS, 2D NMR, LC-DAD-MS
Stability Studies Moisture sensitivityRadical-mediated degradation pathways
Applications Intermediate for peptide synthesisSupramolecular catalysis, polymers

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ditert-butyl 1,4-Benzyldicarbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.